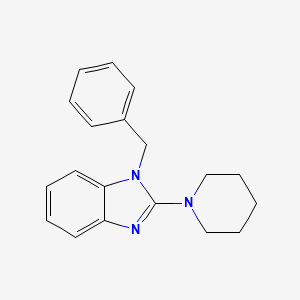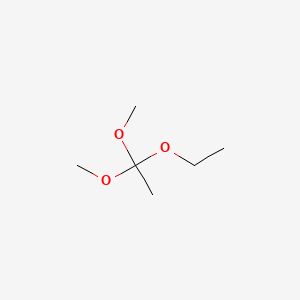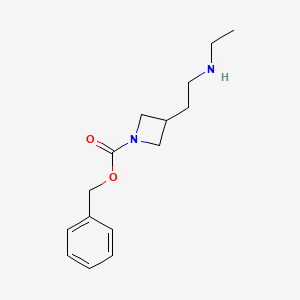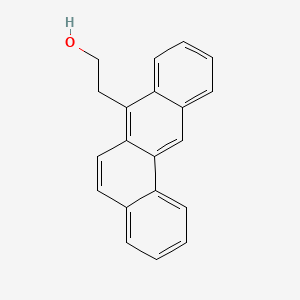
BENZ(a)ANTHRACENE-7-ETHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZ(a)ANTHRACENE-7-ETHANOL is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-7-ETHANOL typically involves the reduction of benz(a)anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid, followed by purification through chromatography . The reaction conditions involve refluxing the mixture for 24 hours and subsequent purification steps to obtain the pure product.
Industrial Production Methods
Industrial production methods for benz(a)anthracene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation or other reduction techniques to achieve the desired ethanol derivative. The specific industrial processes are designed to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
BENZ(a)ANTHRACENE-7-ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the conversion of ketones or quinones to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydriodic acid and red phosphorus are frequently used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, quinones, and alcohols. These products have distinct chemical and physical properties that make them useful in different applications.
科学的研究の応用
BENZ(a)ANTHRACENE-7-ETHANOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
作用機序
The mechanism of action of BENZ(a)ANTHRACENE-7-ETHANOL involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications.
Phenanthrene: Another PAH with a different ring structure, also studied for its chemical properties and applications.
Uniqueness
BENZ(a)ANTHRACENE-7-ETHANOL is unique due to its specific functional group (ethanol) attached to the benz(a)anthracene structure. This functional group imparts distinct chemical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
63020-45-1 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
2-benzo[a]anthracen-7-ylethanol |
InChI |
InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2 |
InChIキー |
NKALMYNXJQQHFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
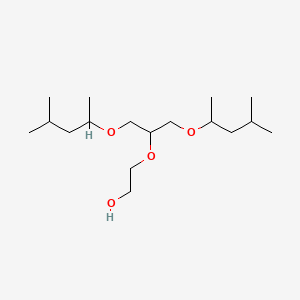


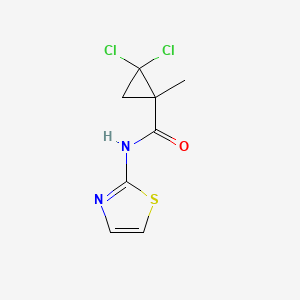
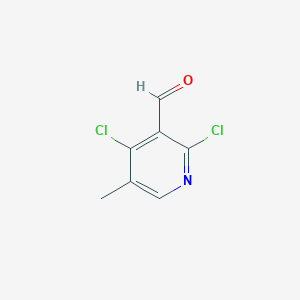
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
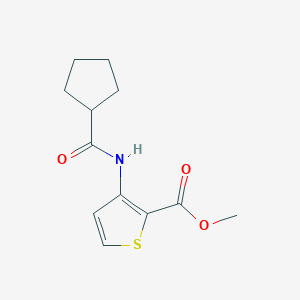
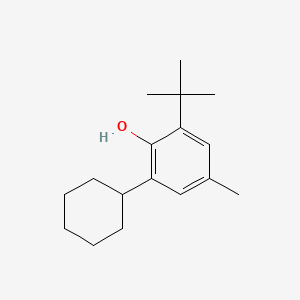
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
